(4-methylphenyl) 2-acetyloxybenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl) 2-acetyloxybenzoate typically involves esterification reactions. One common method is the reaction of 2-hydroxybenzoic acid with 4-methylphenol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl) 2-acetyloxybenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxybenzoic acid and 4-methylphenol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Substitution: Reagents like alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: 2-hydroxybenzoic acid and 4-methylphenol.
Oxidation: Corresponding carboxylic acids and phenols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
(4-methylphenyl) 2-acetyloxybenzoate is widely used in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of (4-methylphenyl) 2-acetyloxybenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release active components such as 2-hydroxybenzoic acid and 4-methylphenol, which can then interact with biological targets . These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid 4-Methylphenyl Ester: Similar in structure but lacks the acetyloxy group.
Benzoic Acid 4-(Acetyloxy)-Methyl Ester: Similar but with a different ester group.
Uniqueness
(4-methylphenyl) 2-acetyloxybenzoate is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications, particularly in the study of ester hydrolysis and related biochemical processes .
Properties
IUPAC Name |
(4-methylphenyl) 2-acetyloxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-11-7-9-13(10-8-11)20-16(18)14-5-3-4-6-15(14)19-12(2)17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCAYJKPOSDRMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746917 |
Source
|
Record name | 4-Methylphenyl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52602-10-5 |
Source
|
Record name | 4-Methylphenyl 2-(acetyloxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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